molecular formula C16H18BrClN2O6 B2995612 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide CAS No. 5609-91-6

5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide

Cat. No.: B2995612
CAS No.: 5609-91-6
M. Wt: 449.68
InChI Key: GJFJDKFSKAEJGX-OXGONZEZSA-N
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Description

5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is a useful research compound. Its molecular formula is C16H18BrClN2O6 and its molecular weight is 449.68. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-Bromo-6-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide (BCG) is a chromogenic substrate primarily utilized in biochemical assays to detect enzymatic activities, particularly those involving N-acetyl-beta-D-glucosaminidase (NAG). This compound is significant in various biological and medical applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis, facilitating the quantitative analysis of enzyme activity in biological samples.

Chemical Structure and Properties

BCG is characterized by the following structural features:

  • Indole Core : The compound contains a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring.
  • Glycosidic Linkage : It incorporates an N-acetyl-beta-D-glucosaminide moiety, which is crucial for its function as a substrate for glycosidases.

The chemical structure can be summarized as follows:

Property Details
Molecular Formula C₁₃H₁₃BrClN₂O₅
Molecular Weight 392.60 g/mol
CAS Number 51384-51-1

BCG acts as a substrate for NAG, which cleaves the glycosidic bond in BCG, releasing a colored product (5-bromo-6-chloro-3-indoxyl). This reaction is part of the glycosaminoglycan degradation pathway and can be summarized as follows:

BCG+NAG5 bromo 6 chloro 3 indoxyl+other products\text{BCG}+\text{NAG}\rightarrow \text{5 bromo 6 chloro 3 indoxyl}+\text{other products}

The resulting indole derivative exhibits chromogenic properties, allowing for visual detection and quantification of NAG activity.

Enzyme Activity Detection

BCG is predominantly used in histochemistry and cytochemistry for detecting NAG activity in various biological samples. The primary applications include:

  • Diagnostic Assays : Utilized to assess specific glycosidase activities in clinical samples.
  • Histochemical Staining : Employed to visualize enzyme activity in tissue sections, aiding in pathological studies.

Research Findings

Several studies have investigated the biological activity of BCG, highlighting its utility in various research contexts:

  • Enzymatic Assays : BCG has been shown to facilitate the measurement of NAG activity in different biological matrices, including serum and tissue extracts. The colorimetric change allows for straightforward quantification using spectrophotometric methods.
  • Comparative Studies : Research comparing BCG with other chromogenic substrates has demonstrated its superior sensitivity and specificity for NAG detection, making it a preferred choice in many laboratory settings .
  • Potential Therapeutic Applications : While BCG itself does not exhibit inherent biological activity beyond serving as a substrate, understanding its interaction with NAG may lead to insights into metabolic disorders involving glycoprotein metabolism .

Case Study 1: Diagnostic Utility

In a clinical study assessing patients with suspected lysosomal storage disorders, BCG was used to measure serum NAG levels. Elevated levels were indicative of disease presence, demonstrating BCG's potential as a diagnostic tool .

Case Study 2: Histochemical Analysis

A histochemical analysis using BCG on tissue sections from patients with inflammatory conditions revealed localized NAG activity. The resulting colorimetric changes provided insights into the pathological processes involved, showcasing BCG's applicability in research .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFJDKFSKAEJGX-OXGONZEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5609-91-6
Record name 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
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